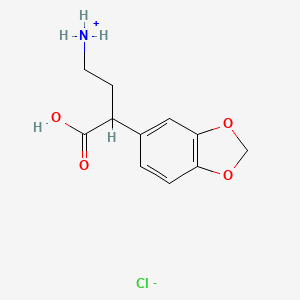
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is structurally related to phenylalkylamines and is often studied for its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-methylenedioxyphenylacetic acid.
Amidation: The carboxylic acid group is converted to an amide using ammonia or an amine.
Reduction: The amide is then reduced to the corresponding amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed.
化学反応の分析
Types of Reactions
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic ring.
科学的研究の応用
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anxiolytic and nootropic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride involves its interaction with specific molecular targets:
GABA Receptors: It acts as a GABA-mimetic, primarily at GABA(B) receptors, which are involved in inhibitory neurotransmission.
Calcium Channels: Binds to the α2-δ subunit of voltage-dependent calcium channels, affecting calcium ion flow and neuronal activity.
類似化合物との比較
Similar Compounds
Phenibut: 4-Amino-3-phenylbutyric acid hydrochloride, known for its anxiolytic and nootropic effects.
Baclofen: A GABA(B) receptor agonist used as a muscle relaxant.
Methylone: 2-Methylamino-1-(3,4-methylenedioxyphenyl)propan-1-one, known for its psychoactive properties.
Uniqueness
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride is unique due to its specific structural features and the combination of its pharmacological effects. Its interaction with both GABA receptors and calcium channels sets it apart from other similar compounds.
特性
CAS番号 |
66859-45-8 |
|---|---|
分子式 |
C11H14ClNO4 |
分子量 |
259.68 g/mol |
IUPAC名 |
[3-(1,3-benzodioxol-5-yl)-3-carboxypropyl]azanium;chloride |
InChI |
InChI=1S/C11H13NO4.ClH/c12-4-3-8(11(13)14)7-1-2-9-10(5-7)16-6-15-9;/h1-2,5,8H,3-4,6,12H2,(H,13,14);1H |
InChIキー |
KTNQKFIJYUQYFE-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC[NH3+])C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


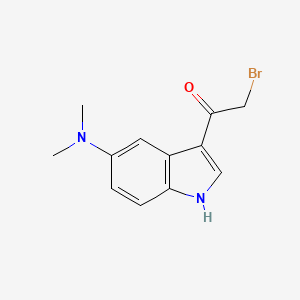



![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
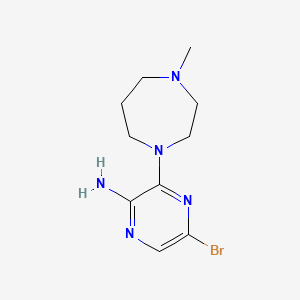
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
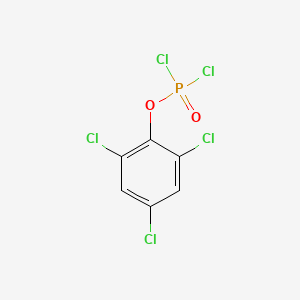
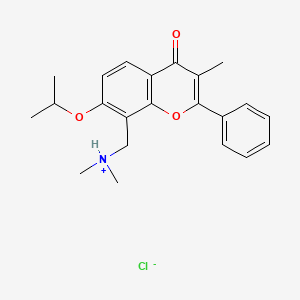
![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)
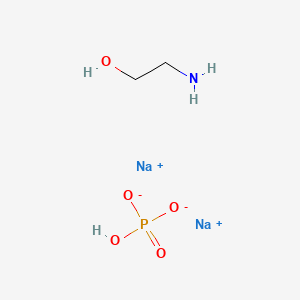
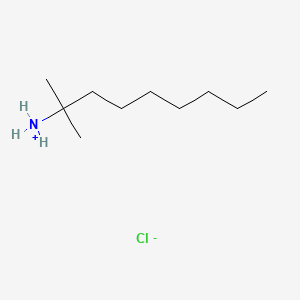
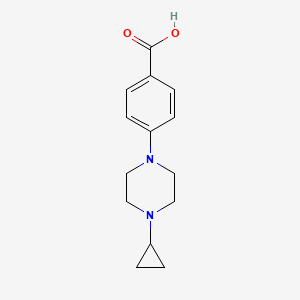
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
